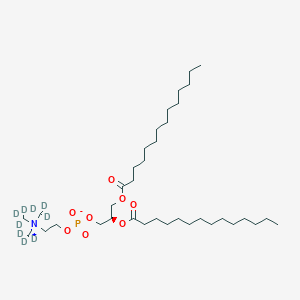

1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

CAS No.:

Cat. No.: VC16033028

Molecular Formula: C36H72NO8P

Molecular Weight: 687.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H72NO8P |

|---|---|

| Molecular Weight | 687.0 g/mol |

| IUPAC Name | [(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

| Standard InChI | InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3 |

| Standard InChI Key | CITHEXJVPOWHKC-LNEGZTHBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

DMPC-d9 belongs to the phosphatidylcholine (PC) family, characterized by a glycerol backbone esterified with two myristoyl chains (14:0) at the sn-1 and sn-2 positions. The choline headgroup is modified with nine deuterium atoms, replacing hydrogens in the trimethylamine moiety () . This structural modification preserves the compound’s biophysical behavior while enabling isotopic tracing. The molecular weight of DMPC-d9 is 686.99 g/mol, with an exact mass of 686.556 Da .

Isotopic Composition

Deuteration at the choline headgroup alters the compound’s vibrational and rotational modes, making it ideal for Fourier-transform infrared (FTIR) and Raman spectroscopy. The percent composition of DMPC-d9 is:

-

Carbon (C): 62.94%

-

Hydrogen (H): 9.24%

-

Deuterium (D): 2.64%

-

Nitrogen (N): 2.04%

-

Oxygen (O): 18.63%

Synthesis and Purification

Steglich Esterification

DMPC-d9 is synthesized via Steglich esterification, a method optimized for phospholipid production . This reaction involves coupling sn-glycero-3-phosphocholine (GPC) with deuterated myristic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The deuterated choline headgroup is introduced using trimethylamine-d9 during the final quaternization step .

Physicochemical Properties

Thermal Behavior

DMPC-d9 exhibits a phase transition temperature () of 37.63°C, slightly higher than non-deuterated DMPC (36.58°C) . This transition corresponds to the shift from a gel-phase (L) to a liquid-crystalline phase (L), critical for membrane fluidity studies.

Analytical Characterization

Spectroscopic Profiling

-

-NMR: Peaks at 3.37–5.23 ppm confirm glycerol and choline backbones. Deuterium substitution eliminates signals from the trimethylamine hydrogens .

-

-NMR: Resonances at 14.12–34.36 ppm (myristoyl chains) and 54.46–70.56 ppm (glycerol/choline) .

-

-NMR: Single peak at -0.87 ppm, indicative of phosphatidylcholine .

Applications in Research

Membrane Biophysics

DMPC-d9 is widely used in solid-state NMR to study lipid bilayer dynamics. Deuterium’s quadrupolar splitting provides insights into acyl chain order parameters and headgroup orientation .

Drug Delivery Systems

In liposomal formulations, DMPC-d9’s phase behavior enables controlled drug release. Its near body temperature facilitates temperature-sensitive payload delivery .

Metabolic Tracing

Deuterium labeling allows tracking of phospholipid metabolism in vivo using mass spectrometry imaging (MSI) .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume